Enhanced Lipophilicity and Stability via N-Tosylation
The N-tosyl group in Methyl 1-tosyl-1H-pyrrole-3-carboxylate significantly increases lipophilicity and confers a distinct reduction potential compared to its N-unsubstituted analog. The calculated partition coefficient (XLogP3-AA) is 2.1 [1], representing a substantial increase in hydrophobicity over the unprotected parent compound. This modification also dramatically enhances stability; N-tosyl pyrroles are well-established in the literature as stable entities that prevent polymerization, a common issue with unprotected pyrroles [2].
| Evidence Dimension | Lipophilicity (Computed XLogP3-AA) |
|---|---|
| Target Compound Data | 2.1 |
| Comparator Or Baseline | Methyl 1H-pyrrole-3-carboxylate (CAS 2703-17-5) has an XLogP3-AA of 1.1 [3] |
| Quantified Difference | Increase of 1.0 log unit (approximately 10x higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
The 10-fold increase in predicted lipophilicity (XLogP3-AA) is a critical differentiator for applications requiring enhanced membrane permeability or solubility in non-polar media.
- [1] PubChem. (2025). Methyl 1-tosyl-1H-pyrrole-3-carboxylate (CID 15304777). Computed Properties: XLogP3-AA. View Source
- [2] Jeppesen, J. O., Takimiya, K., Jensen, F., & Becher, J. (1999). Pyrrolo annelated tetrathiafulvalenes: The parent systems. Organic Letters, 1(8), 1291–1294. View Source
- [3] PubChem. (2025). Methyl 1H-pyrrole-3-carboxylate (CID 136480). Computed Properties: XLogP3-AA. View Source
